molecular formula C9H7BrINO B6893743 N-(2-bromo-4-iodophenyl)prop-2-enamide

N-(2-bromo-4-iodophenyl)prop-2-enamide

Cat. No.: B6893743
M. Wt: 351.97 g/mol
InChI Key: IZWSAKCTIDHSMG-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-iodophenyl)prop-2-enamide is a halogenated acrylamide derivative characterized by a phenyl ring substituted with bromine (Br) at the 2-position and iodine (I) at the 4-position, linked to a prop-2-enamide (acrylamide) group. The molecular formula is likely C₉H₇BrINO, with a molecular weight of approximately 351.97 g/mol.

Properties

IUPAC Name

N-(2-bromo-4-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWSAKCTIDHSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of N-(2-bromo-4-iodophenyl)prop-2-enamide with structurally related acrylamide derivatives highlights key differences in substituents, molecular weight, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features (References)
This compound 2-Bromo, 4-Iodo C₉H₇BrINO ~351.97 Acrylamide, Halogens Heavy halogens; potential halogen bonding
N-(2-Bromophenyl)prop-2-enamide ( ) 2-Bromo C₉H₈BrNO 226.073 Acrylamide, Bromine Simpler halogenated analog; lower molecular weight
Moupinamide ( ) 4-Hydroxy-3-methoxy C₁₈H₁₉NO₄ 313.35 Acrylamide, Hydroxy, Methoxy Polar substituents; hydrogen bonding capability
(E)-3-(2-bromo-5-hydroxy-4-methoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide ( ) 2-Bromo, 5-hydroxy, 4-methoxy C₁₇H₁₂BrFN₂O₃ 391.19 Cyano, Fluorophenyl Multi-substituted; cyano group enhances polarity

Structural and Functional Differences

Halogen vs. Polar Substituents: The target compound’s bromo and iodo groups contrast with Moupinamide’s hydroxy and methoxy groups ( ). Halogens may engage in halogen bonding (a weaker interaction than hydrogen bonding but structurally significant), while hydroxy groups enable strong hydrogen bonding, affecting solubility and crystal packing . The cyano group in ’s compound introduces additional polarity and reactivity, absent in the target compound.

Molecular Weight and Steric Effects :

  • The iodine atom in the target compound increases its molecular weight (~351.97 g/mol) compared to N-(2-bromophenyl)prop-2-enamide (226.073 g/mol, ). This may reduce solubility in aqueous solvents but enhance lipophilicity.
  • Steric hindrance from the bulky iodine atom could influence reaction kinetics in substitution reactions or molecular packing in crystals .

Crystallographic and Hydrogen Bonding Analysis :

  • Crystallographic studies using programs like SHELX ( ) are critical for resolving halogen-bonding patterns in such compounds. For example, iodine’s larger atomic radius may lead to distinct crystal lattice parameters compared to bromine-only analogs.
  • Moupinamide’s hydroxy groups likely form R₂²(8) hydrogen-bonding motifs (per Etter’s rules, ), whereas the target compound’s halogens might participate in weaker C–X···O/N interactions .

Research Findings and Implications

  • Solubility and Reactivity: The target compound’s halogenation likely reduces polarity, making it less soluble in polar solvents (e.g., water) compared to Moupinamide. However, iodine’s polarizability could enhance interactions in nonpolar solvents or solid-state applications.
  • Biological Activity : While Moupinamide is isolated from B. diffusa and may have bioactive properties ( ), the target compound’s halogenation could modulate toxicity or binding affinity in drug design.
  • Crystallography : Structural studies using SHELX-based pipelines ( ) are recommended to elucidate packing patterns and compare them with bromine-only analogs.

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